molecular formula C7H7BrClN B2834207 3-Bromo-6-chloro-2,5-dimethylpyridine CAS No. 2442597-64-8

3-Bromo-6-chloro-2,5-dimethylpyridine

Cat. No. B2834207
CAS RN: 2442597-64-8
M. Wt: 220.49
InChI Key: WJYWIIKJRQAUEB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2,5-dimethylpyridine is a chemical compound with the CAS Number: 2442597-64-8 . It has a molecular weight of 220.5 and its IUPAC name is this compound . It is typically stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrClN/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.5 . It is a solid or liquid at room temperature . It is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Structural and Spectroscopic Analysis

One study focuses on the structural and spectroscopic analysis of pyridine derivatives, highlighting the importance of hydrogen bonding in these compounds. It provides insights into the molecular conformation and vibrational features of such compounds, which are critical for understanding their chemical behavior and potential applications in materials science and molecular engineering (Hanuza et al., 1997).

Reactivity and Antioxidant Properties

Another line of research investigates the synthesis and reactivity of pyridinols, a class of compounds related to pyridine derivatives, highlighting their interesting antioxidant properties. This research is relevant for developing new antioxidants with potential applications in pharmaceuticals and materials science (Wijtmans et al., 2004).

Catalysis and Organic Synthesis

Research into nickel(II) complexes bearing pyrazolylpyridines discusses the synthesis, structures, and applications of these complexes in catalysis, particularly in ethylene oligomerization reactions. This indicates the potential of pyridine derivatives in catalytic processes, which are crucial for industrial chemistry and materials processing (Nyamato et al., 2016).

Surface Characterization and Adsorption Properties

Another study characterizes the acid surfaces by adsorption of dimethylpyridine, which is essential for understanding the interaction of pyridine derivatives with solid surfaces. This knowledge is applicable in catalysis, environmental chemistry, and the development of materials with specific adsorption properties (Corma et al., 1984).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 , which provide guidance on how to handle and store the compound safely.

Mechanism of Action

Target of Action

It is often used as an important intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of new compounds. The exact nature of these interactions would depend on the specific reactions and conditions.

Biochemical Pathways

Given its role as an intermediate in organic synthesis , it is likely involved in a variety of pathways, with the exact pathways depending on the specific reactions it is used in.

Pharmacokinetics

Its physicochemical properties suggest that it has high gi absorption and is bbb permeant . Its Log Po/w values indicate that it is lipophilic, which could impact its distribution and bioavailability .

Result of Action

As an intermediate in organic synthesis , its effects would likely be dependent on the specific reactions it is involved in and the compounds it helps to produce.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-6-chloro-2,5-dimethylpyridine. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name

5-bromo-2-chloro-3,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWIIKJRQAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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